3-Methyladenine

Catalog No.
S516108
CAS No.
5142-23-4
M.F
C6H7N5
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyladenine

CAS Number

5142-23-4

Product Name

3-Methyladenine

IUPAC Name

3-methyl-7H-purin-6-imine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)

InChI Key

ZPBYVFQJHWLTFB-UHFFFAOYSA-N

SMILES

CN1C=NC(=N)C2=C1N=CN2

Solubility

Soluble in DMSO

Synonyms

3-Methyladenine, NSC 66389; NSC-66389; NSC66389.

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2

Isomeric SMILES

CN1C=NC(=C2C1=NC=N2)N

Description

The exact mass of the compound 3-Methyladenine is 149.0701 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Autophagy Inhibition

  • Autophagy is a natural cellular recycling process that breaks down damaged organelles and proteins for energy and renewal.
  • 3-MA acts as an inhibitor of autophagy. Researchers use it to study the role of autophagy in various diseases and biological processes

Cell Death Studies

  • -MA can induce apoptosis, a form of programmed cell death.
  • Researchers use it to investigate the mechanisms of cell death in different contexts, such as cancer or neurodegenerative diseases [Source: ScienceDirect, "3-Methyladenine (3-MA) promotes apoptosis and inhibits autophagy in malignant glioma cells" ()]

PI3K Pathway Modulation

  • The PI3K pathway is a signaling pathway involved in cell growth, proliferation, and survival.
  • 3-MA can interact with this pathway, and researchers use it to understand the role of PI3K in various cellular functions Source: Cell Signaling Technology, "Phosphatidylinositol 3-Kinase (PI3K) Pathway":

3-Methyladenine is a purine derivative with the chemical formula C₆H₇N₅. It is classified as a 6-aminopurine, characterized by the presence of a methyl group at the N3 position of the adenine base. This compound is known for its role in various biological processes, particularly in the context of autophagy and DNA repair mechanisms. As a metabolite, it is found in organisms such as Saccharomyces cerevisiae and has been extensively studied for its effects on cellular functions and viability .

The primary function of 3-MA in scientific research lies in its ability to inhibit autophagy. Autophagy is a cellular process where cells break down and recycle their own components for energy and survival. 3-MA acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically class III PI3K (PI3K-III) []. PI3K-III plays a crucial role in the initiation of autophagosome formation, a key step in autophagy. By inhibiting PI3K-III, 3-MA prevents the formation of autophagosomes, effectively blocking autophagy [].

, primarily involving its interaction with DNA. Notably, it can undergo SN1 reactions, leading to the formation of methyldiazonium ions, which subsequently methylate guanine and thymine residues in DNA . This methylation can result in DNA damage, necessitating repair mechanisms to maintain genomic integrity.

In addition to its reactivity with DNA, 3-Methyladenine acts as an inhibitor of autophagy by blocking the activity of Vps34, a phosphatidylinositol 3-kinase essential for autophagosome formation. This inhibition disrupts cellular processes related to protein degradation and recycling .

3-Methyladenine exhibits notable biological activity, particularly as an autophagy inhibitor. Research indicates that it can induce cell death across various human cell lines by triggering caspase activation and causing significant DNA damage, as evidenced by increased levels of γ-H2A.X . The cytotoxic effects of 3-Methyladenine are often linked to its ability to overwhelm the protective mechanisms provided by basal autophagy, leading to enhanced sensitivity to cellular stressors .

Moreover, 3-Methyladenine plays a crucial role in base excision repair through its interaction with specific glycosylases. These enzymes recognize and excise damaged bases from DNA, underscoring the compound's dual role in both promoting cellular stress responses and facilitating DNA repair .

The synthesis of 3-Methyladenine can be achieved through several methods. One common approach involves the methylation of adenine using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions. Another method includes the enzymatic conversion of adenine using specific methyltransferases that introduce a methyl group at the N3 position.

General Synthesis Steps:

  • Methylation Reaction: React adenine with a suitable methylating agent.
  • Purification: Isolate 3-Methyladenine from reaction products using chromatography techniques.
  • Characterization: Confirm the structure using spectroscopic methods such as NMR or mass spectrometry.

3-Methyladenine has diverse applications in research and biotechnology:

  • Autophagy Research: It serves as a standard tool for studying autophagy pathways by inhibiting Vps34 activity.
  • Cancer Studies: Due to its cytotoxic properties, it is utilized in cancer research to explore mechanisms of cell death and resistance.
  • DNA Repair Mechanisms: It aids in understanding base excision repair processes and the roles of glycosylases in maintaining genomic stability.

Interaction studies involving 3-Methyladenine have revealed its effects on various cellular targets:

  • Caspase Activation: It promotes apoptosis through caspase-dependent pathways.
  • DNA Damage Response: The compound triggers DNA damage response mechanisms that involve repair pathways activated by glycosylases .
  • Metabolic Effects: Studies indicate that 3-Methyladenine influences metabolic pathways related to cell survival and proliferation under stress conditions .

Several compounds share structural similarities with 3-Methyladenine, particularly within the class of purines and their derivatives. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Properties
AdenineBase structure without methylationEssential nucleobase in RNA and DNA
2-AminopurineAmino group at position 2Acts as an intermediate in purine metabolism
6-MercaptopurineSulfhydryl group at position 6Used as an antimetabolite in cancer therapy
9-MethyladenineMethyl group at position 9Less studied but has implications in nucleic acid stability
7-MethyladenineMethyl group at position 7Involved in RNA modifications

3-Methyladenine stands out due to its specific role as an autophagy inhibitor and its dual function in promoting cell death while facilitating DNA repair through glycosylases. Its unique structural modifications confer distinct biological activities that are critical for understanding cellular responses to stressors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

149.07014524 g/mol

Monoisotopic Mass

149.07014524 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DR88TV7SNU
3899G64TKW

Dates

Modify: 2023-08-15
1: Zheng XY, Li LJ, Li W, Jiang PF, Shen HQ, Chen YH, Chen X. Low concentrations of chloroquine and 3-methyladenine suppress the viability of retinoblastoma cells synergistically with vincristine independent of autophagy inhibition. Graefes Arch Clin Exp Ophthalmol. 2015 Dec;253(12):2309-15. doi: 10.1007/s00417-015-3157-1. PubMed PMID: 26335535.
2: Song L, Ma L, Chen G, Huang Y, Sun X, Jiang C, Liu H. [Autophagy inhibitor 3-methyladenine enhances the sensitivity of nasopharyngeal carcinoma cells to chemotherapy and radiotherapy]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2016 Jan;41(1):9-18. doi: 10.11817/j.issn.1672-7347.2016.01.002. Chinese. PubMed PMID: 26819419.
3: Hermann R, Vélez DE, Rusiecki TM, Fernández Pazos Mde L, Mestre Cordero VE, Marina Prendes MG, Perazzo Rossini JC, Savino EA, Varela A. Effects of 3-methyladenine on isolated left atria subjected to simulated ischaemia-reperfusion. Clin Exp Pharmacol Physiol. 2015 Jan;42(1):41-51. doi: 10.1111/1440-1681.12323. PubMed PMID: 25311855.
4: Zou Z, Zhang J, Zhang H, Liu H, Li Z, Cheng D, Chen J, Liu L, Ni M, Zhang Y, Yao J, Zhou J, Fu J, Liang Y. 3-Methyladenine can depress drug efflux transporters via blocking the PI3K-AKT-mTOR pathway thus sensitizing MDR cancer to chemotherapy. J Drug Target. 2014 Nov;22(9):839-48. doi: 10.3109/1061186X.2014.936870. PubMed PMID: 25019701.
5: Zhang R, Wang R, Chen Q, Chang H. Inhibition of autophagy using 3-methyladenine increases cisplatin-induced apoptosis by increasing endoplasmic reticulum stress in U251 human glioma cells. Mol Med Rep. 2015 Aug;12(2):1727-32. doi: 10.3892/mmr.2015.3588. PubMed PMID: 25846607; PubMed Central PMCID: PMC4464427.
6: Horwacik I, Gaik M, Durbas M, Boratyn E, Zając G, Szychowska K, Szczodrak M, Kołoczek H, Rokita H. Inhibition of autophagy by 3-methyladenine potentiates sulforaphane-induced cell death of BE(2)-C human neuroblastoma cells. Mol Med Rep. 2015 Jul;12(1):535-42. doi: 10.3892/mmr.2015.3377. PubMed PMID: 25695841.
7: Pickard RD, Spencer BH, McFarland AJ, Bernaitis N, Davey AK, Perkins AV, Chess-Williams R, McDermott CM, Forbes A, Christie D, Anoopkumar-Dukie S. Paradoxical effects of the autophagy inhibitor 3-methyladenine on docetaxel-induced toxicity in PC-3 and LNCaP prostate cancer cells. Naunyn Schmiedebergs Arch Pharmacol. 2015 Jul;388(7):793-9. doi: 10.1007/s00210-015-1104-7. PubMed PMID: 25708950.
8: Alam MJ, Ahmad S. Quantum chemical and spectroscopic investigations of 3-methyladenine. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Jul 15;128:653-64. doi: 10.1016/j.saa.2014.02.170. PubMed PMID: 24704482.
9: Liu J, Hao G, Yi L, Sun TS. [Protective effects of 3-methyladenine on acute lung injury caused by multiple trauma in rats]. Zhongguo Gu Shang. 2015 Apr;28(4):350-3. Chinese. PubMed PMID: 26072619.
10: Tran AT, Ramalinga M, Kedir H, Clarke R, Kumar D. Autophagy inhibitor 3-methyladenine potentiates apoptosis induced by dietary tocotrienols in breast cancer cells. Eur J Nutr. 2015 Mar;54(2):265-72. doi: 10.1007/s00394-014-0707-y. PubMed PMID: 24830781; PubMed Central PMCID: PMC4233202.
11: Zhu B, Yang C, Ding LC, Liu N. 3-methyladenine, an autophagic inhibitor, attenuates therapeutic effects of sirolimus on scopolamine-induced cognitive dysfunction in a rat model. Int J Clin Exp Med. 2014 Oct 15;7(10):3327-32. PubMed PMID: 25419365; PubMed Central PMCID: PMC4238551.
12: McFarland AJ, Grant GD, Perkins AV, Flegg C, Davey AK, Allsopp TJ, Renshaw G, Kavanagh J, McDermott CM, Anoopkumar-Dukie S. Paradoxical role of 3-methyladenine in pyocyanin-induced toxicity in 1321N1 astrocytoma and SH-SY5Y neuroblastoma cells. Int J Toxicol. 2013 May-Jun;32(3):209-18. doi: 10.1177/1091581813482146. PubMed PMID: 23525265.
13: Liu M, He Y, Zhang J. [Effect of autophagy inhibitor 3-methyladenine on proliferation and activation of hepatic stellate cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 Aug;29(8):809-12. Chinese. PubMed PMID: 23948405.
14: Sheng Y, Sun B, Guo WT, Zhang YH, Liu X, Xing Y, Dong DL. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy. Biochem Biophys Res Commun. 2013 Mar 1;432(1):5-9. doi: 10.1016/j.bbrc.2013.01.106. PubMed PMID: 23395679.
15: Heckmann BL, Yang X, Zhang X, Liu J. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes. Br J Pharmacol. 2013 Jan;168(1):163-71. doi: 10.1111/j.1476-5381.2012.02110.x. PubMed PMID: 22817685; PubMed Central PMCID: PMC3570012.
16: Lei FR, Li XQ, Liu H, Zhu RD, Meng QY, Rong JJ. Rapamycin and 3-methyladenine regulate apoptosis and autophagy in bone-derived endothelial progenitor cells. Chin Med J (Engl). 2012 Nov;125(22):4076-82. PubMed PMID: 23158146.
17: Pliyev BK, Menshikov M. Differential effects of the autophagy inhibitors 3-methyladenine and chloroquine on spontaneous and TNF-α-induced neutrophil apoptosis. Apoptosis. 2012 Oct;17(10):1050-65. doi: 10.1007/s10495-012-0738-x. PubMed PMID: 22638980.
18: Liu L, Huang C, He ZG. A TetR family transcriptional factor directly regulates the expression of a 3-methyladenine DNA glycosylase and physically interacts with the enzyme to stimulate its base excision activity in Mycobacterium bovis BCG. J Biol Chem. 2014 Mar 28;289(13):9065-75. doi: 10.1074/jbc.M113.528919. PubMed PMID: 24509852; PubMed Central PMCID: PMC3979383.
19: Lin YC, Kuo HC, Wang JS, Lin WW. Regulation of inflammatory response by 3-methyladenine involves the coordinative actions on Akt and glycogen synthase kinase 3β rather than autophagy. J Immunol. 2012 Oct 15;189(8):4154-64. doi: 10.4049/jimmunol.1102739. PubMed PMID: 22972931.
20: Zhu X, Yan X, Carter LG, Liu H, Graham S, Coote PJ, Naismith J. A model for 3-methyladenine recognition by 3-methyladenine DNA glycosylase I (TAG) from Staphylococcus aureus. Acta Crystallogr Sect F Struct Biol Cryst Commun. 2012 Jun 1;68(Pt 6):610-5. doi: 10.1107/S1744309112016363. PubMed PMID: 22684054; PubMed Central PMCID: PMC3370894.

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